molecular formula C13H24O B8716194 1-Oxaspiro[2.11]tetradecane CAS No. 33059-17-5

1-Oxaspiro[2.11]tetradecane

Cat. No. B8716194
Key on ui cas rn: 33059-17-5
M. Wt: 196.33 g/mol
InChI Key: VFBHDCNVUNWDTC-UHFFFAOYSA-N
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Patent
US05366993

Procedure details

To a dry flask under nitrogen is added 3.1 g (64.6 mmol) of 50% sodium hydride in mineral oil. The sodium hydride is washed twice with hexanes, is suspended in 80 ml of dry dimethyl sulfoxide and then 14.3 g (65.0 mmol) of trimethylsulfoxonium iodide is added. The mixture is stirred at room temperature for several hours and then 11.8 g (64.7 mmol) of cyclododecanone is introduced. The mixture is allowed to stir overnight at room temperature and then is heated for 1 hour at 50° C. The mixture is cooled to room temperature, is dissolved in 500 ml of cold water and is extracted seven times with ethyl ether. The combined organic layers are washed once with water, dried over magnesium sulfate and subjected to evaporation in vacuo. The residue is chromatographed on silica gel using 20% ethyl acetate/hexanes as the mobile phase to give 10g (78%) of the title compound as a colorless oil: NMR (CDCl3) δ1.2-1.8 (m, 18H), 2.05 (s, 1H), 2.4 (t, 2H, J=5.0 Hz), 2.45 (d, 2H), 2.58 (s, 2H ).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
11.8 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[C:9]1(=[O:21])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>O>[O:21]1[C:9]2([CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)[CH2:4]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
14.3 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Step Three
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The sodium hydride is washed twice with hexanes
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
is heated for 1 hour at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
is extracted seven times with ethyl ether
WASH
Type
WASH
Details
The combined organic layers are washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
subjected to evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel using 20% ethyl acetate/hexanes as the mobile phase

Outcomes

Product
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
O1CC12CCCCCCCCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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